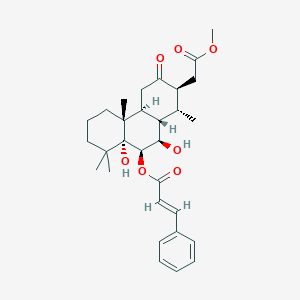
Pulcherralpin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pulcherralpin is a natural product found in Caesalpinia pulcherrima with data available.
Applications De Recherche Scientifique
Pulcherralpin, a diterpene ester derived from the plant Caesalpinia pulcherrima, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores the applications of this compound, supported by case studies and data tables that illustrate its significance in different fields.
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula and structural details are essential for understanding its interactions in biological systems.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it scavenges free radicals, thereby reducing cellular damage.
Case Study: Antioxidant Efficacy
In a study published in the Journal of Natural Products, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a notable reduction in free radical activity compared to control samples, highlighting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
A recent study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced swelling and pain, as measured by paw edema and behavioral assessments, suggesting its potential therapeutic role in inflammatory conditions .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various pathogens.
Case Study: Antimicrobial Testing
In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, supporting its use in developing natural antimicrobial agents .
Applications in Drug Development
The unique properties of this compound make it a valuable compound in drug formulation and development. Its efficacy as an antioxidant and anti-inflammatory agent positions it well for inclusion in nutraceuticals and pharmaceuticals.
Formulation Strategies
Researchers are exploring various formulation strategies to enhance the bioavailability of this compound. Techniques such as nanoencapsulation and liposomal delivery systems are being studied to improve its therapeutic effectiveness.
Table 2: Formulation Approaches for this compound
| Approach | Description | Benefits |
|---|---|---|
| Nanoencapsulation | Encapsulating this compound in nanoparticles | Enhanced solubility and stability |
| Liposomal Delivery | Using liposomes to deliver this compound | Improved absorption and targeting |
Propriétés
Numéro CAS |
105389-29-5 |
|---|---|
Formule moléculaire |
C30H40O7 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1 |
Clé InChI |
QDVSQQYDMLUPGR-OFYFIDOVSA-N |
SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC |
SMILES canonique |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Synonymes |
pulcherralpin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















